1-cyclopentyl-6-oxo-5-pyridin-2-ylpyridine-3-carboxylic acid
Overview
Description
1-cyclopentyl-6-oxo-5-pyridin-2-ylpyridine-3-carboxylic acid is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-6-oxo-5-pyridin-2-ylpyridine-3-carboxylic acid typically involves multi-step organic reactions. A common synthetic route might include:
Cyclization: Formation of the dihydropyridine ring through a cyclization reaction.
Functional Group Introduction: Introduction of the cyclopentyl and pyridinyl groups through substitution reactions.
Oxidation: Oxidation of specific positions on the ring to introduce the keto group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-6-oxo-5-pyridin-2-ylpyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation to form more oxidized derivatives.
Reduction: Reduction of the keto group to form alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield more highly oxidized compounds, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as a lead compound for drug development.
Industry: Used in the synthesis of materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-6-oxo-5-pyridin-2-ylpyridine-3-carboxylic acid would depend on its specific biological target. It might interact with enzymes, receptors, or other biomolecules, leading to a biological effect. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydropyridine: A well-known class of compounds with similar structures but different substituents.
Pyridine Derivatives: Compounds with a pyridine ring that may have similar biological activities.
Uniqueness
1-cyclopentyl-6-oxo-5-pyridin-2-ylpyridine-3-carboxylic acid is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H16N2O3 |
---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
1-cyclopentyl-6-oxo-5-pyridin-2-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H16N2O3/c19-15-13(14-7-3-4-8-17-14)9-11(16(20)21)10-18(15)12-5-1-2-6-12/h3-4,7-10,12H,1-2,5-6H2,(H,20,21) |
InChI Key |
GHTDCUARHABGMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=C(C=C(C2=O)C3=CC=CC=N3)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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